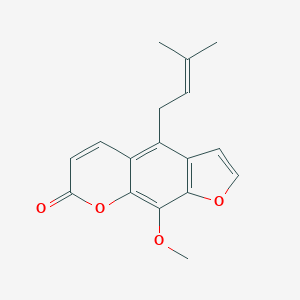
Alloimperatorin methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is a complex organic compound with the molecular formula C17H16O5. It is known for its unique structure, which includes a furobenzopyran core with methoxy and methylbutenyl substituents. This compound is also referred to by several other names, including Ammidin, Imperatorin, and Marmelosin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- typically involves multiple steps. One common method starts with phloroglucinol and ethyl propiolate, which undergo etherification, iodination, Pechmann condensation, coupling reaction, hydrolysis, and decarboxylation . These reactions are carried out under normal pressure with mild conditions and relatively simple post-treatment processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Antimicrobial Activity
Research indicates that alloimperatorin methyl ether exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. This property is particularly valuable in developing new antimicrobial agents amid rising antibiotic resistance.
2. Antioxidant Properties
The compound has shown potential as an antioxidant, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Urease Inhibition
A notable application of this compound is its role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of this enzyme can be beneficial in treating conditions such as urinary tract infections and certain types of kidney stones .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as a natural antimicrobial agent .
Case Study 2: Urease Inhibition
In another investigation, the urease inhibitory activity of this compound was assessed using enzymatic assays. The findings revealed that the compound effectively reduced urease activity, highlighting its therapeutic potential in managing related health conditions .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammidin
- Imperatorin
- Marmelosin
- Pentosalen
- 8-Isopentenyloxypsoralene
Uniqueness
7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is unique due to its specific substituents and structural configuration.
Eigenschaften
CAS-Nummer |
10523-54-3 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
9-methoxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O4/c1-10(2)4-5-11-12-6-7-14(18)21-16(12)17(19-3)15-13(11)8-9-20-15/h4,6-9H,5H2,1-3H3 |
InChI-Schlüssel |
IJGVCIJASVIUAA-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C |
Kanonische SMILES |
CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















